molecular formula C8H17Cl B12645339 2-Chloro-6-methylheptane CAS No. 2350-19-8

2-Chloro-6-methylheptane

Cat. No.: B12645339
CAS No.: 2350-19-8
M. Wt: 148.67 g/mol
InChI Key: YRLZNZREEYCBCG-UHFFFAOYSA-N
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Description

2-Chloro-6-methylheptane is a branched chloroalkane with the molecular formula C₈H₁₇Cl. Structurally, it features a chlorine atom at the second carbon and a methyl group at the sixth carbon of a seven-carbon chain. This arrangement imparts steric hindrance near the reactive chlorine center, influencing its chemical behavior, such as nucleophilic substitution (e.g., SN1/SN2 reactions). Chloroalkanes of this type are typically used as solvents, alkylating agents, or precursors in polymer chemistry.

Properties

CAS No.

2350-19-8

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

2-chloro-6-methylheptane

InChI

InChI=1S/C8H17Cl/c1-7(2)5-4-6-8(3)9/h7-8H,4-6H2,1-3H3

InChI Key

YRLZNZREEYCBCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylheptane typically involves the chlorination of 6-methylheptane. This can be achieved through a free radical halogenation reaction, where chlorine gas is introduced to 6-methylheptane under ultraviolet light or heat to facilitate the substitution of a hydrogen atom with a chlorine atom at the second carbon position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where 6-methylheptane and chlorine gas are reacted under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylheptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-6-methylheptane is used in various scientific research applications, including:

Comparison with Similar Compounds

The following analysis compares 2-Chloro-6-methylheptane with structurally or functionally related compounds, drawing inferences from available evidence:

Structural Analogs
Compound Functional Group CAS Number Key Properties/Applications
This compound Chloroalkane Not provided Likely undergoes SN2 reactions; moderate steric hindrance.
2-Amino-6-methylheptane Amine 543-82-8 Pharmacological activity (e.g., adrenergic effects); used in mid-20th-century research .
Hexachlorocyclohexane Chlorinated cyclic 608-73-1 Persistent environmental pollutant; insecticidal properties .

Key Differences :

  • Reactivity: The chlorine in this compound is more electrophilic than the amino group in 2-Amino-6-methylheptane, making the former prone to substitution reactions, while the latter participates in acid-base or condensation reactions.
  • Toxicity : Chlorinated alkanes (e.g., this compound) may exhibit higher environmental persistence compared to amines but lower acute toxicity than cyclic chlorinated compounds like hexachlorodibenzo-p-dioxins (CAS 34465-46-8) .
Physicochemical Properties
Property This compound (Inferred) 2-Amino-6-methylheptane Hexachlorocyclohexane
Boiling Point ~160–170°C (estimated) Not reported 323°C (decomposes)
Solubility Low in water; miscible in organics Likely polar due to amine Insoluble in water
Molecular Weight 148.68 g/mol 129.24 g/mol 290.83 g/mol

Steric Effects : The methyl group at position 6 in this compound reduces reaction rates in SN2 mechanisms compared to less hindered analogs (e.g., 2-chloropentane).

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